3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O4S/c1-18-25(26(31-36-18)22-8-2-3-9-23(22)28)27(33)30-20-11-13-21(14-12-20)37(34,35)32-16-5-4-10-24(32)19-7-6-15-29-17-19/h2-3,6-9,11-15,17,24H,4-5,10,16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKQIOGCHASUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention due to its potential therapeutic applications. Isoxazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Isoxazole derivatives often exert their biological effects through various mechanisms, including inhibition of key enzymes and modulation of immune responses. The compound is likely to interact with cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Recent studies have shown that similar isoxazole derivatives exhibit significant inhibitory activity against COX-1 and COX-2, leading to reduced production of inflammatory mediators .
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Isoxazole derivatives have demonstrated promising anti-inflammatory properties. For instance, compounds with similar structures have been reported to inhibit lipoxygenase (LOX) and COX-2 activities, which are crucial in the inflammatory response . The specific compound may exhibit comparable effects, potentially reducing inflammation through these pathways.
2. Antimicrobial Activity
The antimicrobial properties of isoxazole derivatives are well-documented. Studies indicate that these compounds can exhibit antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups like halogens has been associated with enhanced antimicrobial potency . The compound under review may similarly show efficacy against specific bacterial strains.
3. Anticancer Activity
Recent evaluations of isoxazole-amide derivatives have highlighted their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, certain derivatives showed IC50 values indicating potent anticancer activity . The specific compound's structure suggests it may also induce apoptosis in cancer cells, a mechanism observed in related compounds.
Research Findings
Several studies have been conducted to evaluate the biological activity of isoxazole derivatives, including the one in focus:
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Inhibition of COX enzymes | COX-1: 64 nM; COX-2: 13 nM |
| Study B | Antimicrobial activity against Pseudomonas aeruginosa | MIC: 2 mg/ml |
| Study C | Cytotoxicity against Hep3B cells | IC50: 23 μg/ml for active derivatives |
Case Studies
Case Study 1: In a study evaluating the anti-inflammatory effects of isoxazole derivatives, compounds similar to the target showed significant inhibition of LPS-induced TNF-alpha production in human blood cultures. This suggests a potential application in treating inflammatory diseases .
Case Study 2: Another investigation focused on the cytotoxic effects of isoxazole carboxamide derivatives on various cancer cell lines. The results indicated that certain compounds led to a marked reduction in cell viability and induced apoptosis through G2/M phase arrest .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to isoxazole derivatives exhibit significant anticancer properties. The presence of the sulfonamide group in this compound may contribute to its ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. A study demonstrated that isoxazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation factors .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Isoxazole derivatives have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. Molecular docking studies suggest that this compound could effectively bind to these enzymes, potentially leading to reduced inflammation .
Neurological Applications
There is growing interest in the neuroprotective effects of isoxazole compounds. The structure of this compound suggests it may modulate neurotransmitter systems or provide neuroprotection against oxidative stress. Preliminary studies indicate that related compounds can improve cognitive function and reduce neuroinflammation, making them candidates for treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study published in Molecules, researchers synthesized various isoxazole derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that compounds with structural similarities to 3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide exhibited significant cytotoxicity, particularly against breast and lung cancer cells .
Case Study 2: Anti-inflammatory Activity
A research article highlighted the synthesis of a series of sulfonamide-containing isoxazoles and their evaluation as COX inhibitors. The study found that certain derivatives demonstrated potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications for chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Differences
The following table summarizes structural attributes of the target compound and its closest analogs identified in the evidence:
Detailed Analysis of Select Analogs
: 3-(2-Chloro-6-fluorophenyl)-5-methyl-N-(1-methyl-4-piperidinyl)-1,2-oxazole-4-carboxamide
- Structural Similarities : Shares the isoxazole core, chlorophenyl, and methyl groups.
- 1-Methylpiperidinyl group: The methylated piperidine may reduce basicity, altering pharmacokinetic properties compared to the target compound’s pyridine-linked piperidine .
: 3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide
- Structural Similarities : Retains the isoxazole core, 2-chlorophenyl, and methyl groups.
- Key Differences :
: 5-Methyl-N-(4-((4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenylisoxazole-4-carboxamide
- Structural Similarities : Incorporates a sulfonamide linker and isoxazole core.
- Key Differences :
- Pyrimidine substituent : The dual nitrogen atoms in pyrimidine (vs. pyridine in the target compound) could enable additional hydrogen-bonding interactions with targets like kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
